molecular formula C8H6Cl2N2O2 B8624886 3,5-Dichlorobenzoylurea

3,5-Dichlorobenzoylurea

Cat. No.: B8624886
M. Wt: 233.05 g/mol
InChI Key: UGLPZZZYSRHEJD-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzoylurea is a benzoylurea derivative characterized by a benzoyl group substituted with chlorine atoms at the 3 and 5 positions, coupled with a urea functional group. Benzoylureas are known for their bioactivity, particularly as insect growth regulators, suggesting similar applications for this compound .

Properties

Molecular Formula

C8H6Cl2N2O2

Molecular Weight

233.05 g/mol

IUPAC Name

N-carbamoyl-3,5-dichlorobenzamide

InChI

InChI=1S/C8H6Cl2N2O2/c9-5-1-4(2-6(10)3-5)7(13)12-8(11)14/h1-3H,(H3,11,12,13,14)

InChI Key

UGLPZZZYSRHEJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)NC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and molecular weights of 3,5-Dichlorobenzoylurea with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Chlorine Substitution Reference
This compound (hypothetical) C₈H₅Cl₂N₂O₂ 235.05 (calculated) Benzoylurea, Cl at 3,5 positions 3,5-dichloro -
3,5-Dichlorobenzoyl chloride C₇H₃Cl₃O 209.46 Benzoyl chloride, Cl at 3,5 3,5-dichloro
3,5-Dichlorobenzoic acid C₇H₄Cl₂O₂ 191.01 Carboxylic acid, Cl at 3,5 3,5-dichloro
3,5-Dichlorobenzonitrile C₇H₃Cl₂N 172.01 Nitrile, Cl at 3,5 3,5-dichloro
1-(3,5-Dichlorobenzyl)-1H-benzimidazol-2-amine C₁₄H₁₀Cl₂N₃ 291.16 Benzimidazole, benzyl-Cl at 3,5 3,5-dichloro

Key Observations :

  • The dichloro substitution at the 3,5 positions is a common feature, enhancing lipophilicity and influencing binding interactions in biological systems .
  • Functional groups such as nitriles, carboxylic acids, or benzimidazoles modulate reactivity and applications.

Physicochemical Properties

Melting points and spectral data highlight stability and purity:

Compound Melting Point (°C) IR/NMR Key Peaks Reference
Thiazolo-pyrimidine 11a 243–246 IR: 3,436 cm⁻¹ (NH), 2,219 (CN)
3,5-Dichlorobenzoyl chloride Not specified IR: C=O stretch ~1,770 cm⁻¹
3,5-Dichlorobenzoic acid Not specified MS: m/z 191 ([M⁺])

Insights :

  • The presence of electron-withdrawing chlorine atoms stabilizes carbonyl groups, as seen in IR spectra of acyl chlorides .
  • Urea derivatives (e.g., hypothetical this compound) would exhibit NH stretches near 3,300–3,400 cm⁻¹, similar to compound 11a .

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